2,6-dichloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide
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Overview
Description
2,6-DICHLORO-N-(4,6-DIMETHYL-2-PYRIMIDINYL)BENZAMIDE is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DICHLORO-N-(4,6-DIMETHYL-2-PYRIMIDINYL)BENZAMIDE typically involves the reaction of 2,6-dichlorobenzoyl chloride with 4,6-dimethyl-2-aminopyrimidine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 2,6-DICHLORO-N-(4,6-DIMETHYL-2-PYRIMIDINYL)BENZAMIDE can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield and purity of the product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
2,6-DICHLORO-N-(4,6-DIMETHYL-2-PYRIMIDINYL)BENZAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used.
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Hydrolysis: Acidic conditions (HCl, H₂SO₄) or basic conditions (NaOH, KOH) are used.
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2,6-DICHLORO-N-(4,6-DIMETHYL-2-PYRIMIDINYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-DICHLORO-N-(4,6-DIMETHYL-2-PYRIMIDINYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes such as signal transduction, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2,4-DICHLORO-N-(4-(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOSULFONYL)PHENYL)BENZAMIDE: Similar structure but with additional sulfonyl group, leading to different biological activities.
4,6-Dichloro-2-methylpyrimidine: A precursor in the synthesis of various pyrimidine derivatives.
Uniqueness
2,6-DICHLORO-N-(4,6-DIMETHYL-2-PYRIMIDINYL)BENZAMIDE is unique due to its specific substitution pattern on the benzene and pyrimidine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H11Cl2N3O |
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Molecular Weight |
296.15 g/mol |
IUPAC Name |
2,6-dichloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide |
InChI |
InChI=1S/C13H11Cl2N3O/c1-7-6-8(2)17-13(16-7)18-12(19)11-9(14)4-3-5-10(11)15/h3-6H,1-2H3,(H,16,17,18,19) |
InChI Key |
JWPWDKKAYRBJAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=C(C=CC=C2Cl)Cl)C |
solubility |
>44.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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